molecular formula C23H23NO4S B5442600 N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide

N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide

Numéro de catalogue B5442600
Poids moléculaire: 409.5 g/mol
Clé InChI: JJJROVSKKVJDRN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide, also known as ESI-09, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. ESI-09 is a selective inhibitor of the RAC1-GEF Trio, a protein complex that is involved in the regulation of cell growth and migration, as well as the formation of synapses in the brain. The purpose of

Mécanisme D'action

N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide selectively inhibits the RAC1-GEF Trio, a protein complex that is involved in the regulation of cell growth and migration, as well as the formation of synapses in the brain. RAC1 is a small GTPase that is involved in the regulation of actin cytoskeleton dynamics, cell migration, and cell proliferation. The activation of RAC1 is regulated by guanine nucleotide exchange factors (GEFs), which promote the exchange of GDP for GTP on RAC1, leading to its activation. The RAC1-GEF Trio is a complex of three proteins that acts as a GEF for RAC1. By inhibiting the RAC1-GEF Trio, N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide prevents the activation of RAC1, leading to the inhibition of cell growth and migration.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide inhibits the growth and migration of cancer cells, as well as the formation of synapses in the brain. In vivo studies have shown that N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide can inhibit the formation of atherosclerotic plaques in animal models. Additionally, N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been shown to have anti-inflammatory effects, as it can inhibit the production of pro-inflammatory cytokines in macrophages.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide is its selectivity for the RAC1-GEF Trio, which allows for the specific inhibition of RAC1 signaling pathways. Additionally, N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been shown to have low toxicity in animal models, suggesting that it may have potential as a therapeutic agent. However, one limitation of N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide is its relatively low potency, which may limit its efficacy in certain applications. Additionally, N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide has poor solubility in water, which may limit its use in certain experimental settings.

Orientations Futures

There are several potential directions for future research on N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide. One area of interest is the development of more potent analogs of N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide that may have increased efficacy in certain applications. Additionally, further studies are needed to fully understand the mechanisms underlying the anti-cancer and anti-inflammatory effects of N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide. Finally, there is potential for the development of N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide as a therapeutic agent for the treatment of neurological disorders, cardiovascular diseases, and cancer.

Méthodes De Synthèse

The synthesis of N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-ethoxyaniline, which is reacted with p-toluenesulfonyl chloride to form N-(2-ethoxyphenyl)p-toluenesulfonamide. This intermediate is then reacted with 4-(bromomethyl)benzoic acid to form N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide. The final product is purified using column chromatography to obtain a white crystalline solid.

Applications De Recherche Scientifique

N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been studied extensively for its potential therapeutic applications in various diseases. Recent studies have shown that N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide can inhibit the formation of synapses in the brain, which may have implications for the treatment of neurological disorders such as autism and schizophrenia. N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide has also been shown to inhibit the growth and migration of cancer cells, suggesting that it may have potential as an anti-cancer agent. Additionally, N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]methyl}benzamide has been studied for its potential role in the treatment of cardiovascular diseases, as it has been shown to inhibit the formation of atherosclerotic plaques in animal models.

Propriétés

IUPAC Name

N-(2-ethoxyphenyl)-4-[(4-methylphenyl)sulfonylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4S/c1-3-28-22-7-5-4-6-21(22)24-23(25)19-12-10-18(11-13-19)16-29(26,27)20-14-8-17(2)9-15-20/h4-15H,3,16H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJROVSKKVJDRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)CS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.